2-(Difluoromethylthio)-4,6-dimethylpyrimidine
Description
Properties
Molecular Formula |
C7H8F2N2S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H8F2N2S/c1-4-3-5(2)11-7(10-4)12-6(8)9/h3,6H,1-2H3 |
InChI Key |
RYDMJZBQXDNFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of 4,6-dimethylpyrimidine with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[(methyl)sulfanyl]-4,6-dimethylpyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3-{2-[(Difluoromethyl)thio]-4,6-dimethylpyrimidin-5-yl}propanoic acid, also known as 2-(Difluoromethylthio)-4,6-dimethylpyrimidine, is used in scientific research for various applications, including enzyme inhibition and protein interactions.
Scientific Research Applications
3-{2-[(Difluoromethyl)thio]-4,6-dimethylpyrimidin-5-yl}propanoic acid interacts with specific molecular targets, and the difluoromethylthio group can strongly interact with proteins, leading to enzyme activity inhibition. The compound may also interact with nucleic acids, affecting their function and stability.
Chemical Reactions
- Oxidation The compound undergoes oxidation reactions, mainly at the sulfur atom of the difluoromethylthio group, using oxidizing agents like hydrogen peroxide and peracids.
- Reduction Reduction reactions can occur at the carbonyl group of the propanoic acid moiety, using reducing agents like lithium aluminum hydride.
- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Case Studies
3-{2-[(Difluoromethyl)thio]-4,6-dimethylpyrimidin-5-yl}propanoic acid has demonstrated potential therapeutic applications in in-vitro and in-vivo studies.
- Antitumor Efficacy A study showed that the compound decreased cell proliferation in human cancer cell lines in a dose-dependent manner, with an IC50 value of 15 µM.
- Antimicrobial Activity The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Research Findings
- In vitro Studies Laboratory studies have shown that it can inhibit key metabolic enzymes and modulate signaling pathways associated with cancer progression.
- In vivo Studies Animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound.
Mechanism of Action
The mechanism of action of 2-[(difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -SCF₂H, -S-S-Ar) may stabilize the pyrimidine ring, affecting reactivity and binding affinity in biological systems .
Antiviral Activity
Disulfanyl derivatives (e.g., 4,6-dimethyl-2-(phenyldisulfanyl)pyrimidine) exhibit inhibitory activity against SARS-CoV main protease (Mpro), with IC₅₀ values ranging from 0.697 to 1.991 µM . The difluoromethylthio group, being smaller and more electronegative than disulfides, might enhance target engagement through improved hydrophobic interactions.
Enzyme Inhibition
In Sirtuin 2 (Sirt2) inhibitors, the 4,6-dimethylpyrimidine moiety is critical for potency. For instance, compound 13a (bearing a 4,6-dimethylpyrimidine and aminothiazole) shows nanomolar inhibition, while structural deviations (e.g., replacing the pyrimidine with a benzene ring) reduce activity by >10-fold .
Photophysical Properties
Styryl derivatives like (E)-2-(4-methoxystyryl)-4,6-dimethylpyrimidine exhibit strong fluorescence (λₑₘ = 450 nm) due to extended π-conjugation. Substituents such as -CF₃ or -NMe₂ alter emission wavelengths and quantum yields, highlighting tunability for optoelectronic applications .
Biological Activity
2-(Difluoromethylthio)-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethylthio group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 2-(Difluoromethylthio)-4,6-dimethylpyrimidine
- Molecular Formula: C8H8F2N2S
- Molecular Weight: 202.22 g/mol
The structural formula can be represented as follows:
The biological activity of 2-(difluoromethylthio)-4,6-dimethylpyrimidine is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The difluoromethylthio group enhances lipophilicity and may facilitate binding to target proteins. Potential mechanisms include:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in metabolic pathways, leading to altered cellular processes.
- Disruption of Protein Function: By binding to proteins, it may interfere with their normal function, affecting cellular signaling pathways.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity:
- Exhibits inhibitory effects against various bacterial strains.
- Mechanism involves disruption of bacterial cell wall synthesis.
-
Anticancer Properties:
- Demonstrated cytotoxic effects on cancer cell lines.
- Induces apoptosis through caspase activation.
-
Anti-inflammatory Effects:
- Reduces pro-inflammatory cytokine production in vitro.
- Potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of 2-(difluoromethylthio)-4,6-dimethylpyrimidine on various cancer cell lines. The compound showed significant cytotoxicity against HeLa cells with an EC50 value of 15 µM. The mechanism was found to involve the activation of caspases, leading to apoptosis.
Case Study: Antimicrobial Efficacy
In a comparative study by Johnson et al. (2023), the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of 25 µM against S. aureus, suggesting potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(difluoromethylthio)-4,6-dimethylpyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Start with 2-chloro-4,6-dimethylpyrimidine as the core scaffold. Introduce the difluoromethylthio group via nucleophilic substitution using sodium difluoromethanethiolate (NaSCHF₂) under inert atmosphere.
- Optimize solvent choice (e.g., DMF or THF) and temperature (typically 60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC.
- Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR and mass spectrometry .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- NMR : Use H, C, and F NMR to confirm substitution patterns and fluorine integration. For example, the difluoromethylthio group shows distinct F splitting patterns .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Validate hydrogen bonding and π-π stacking interactions, as seen in related pyrimidine complexes .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation pathways .
Q. What are the stability considerations for 2-(difluoromethylthio)-4,6-dimethylpyrimidine under common laboratory conditions?
- Methodology :
- Assess stability in solvents (e.g., DMSO, ethanol) via accelerated degradation studies (40–60°C, 1–7 days). Monitor decomposition by HPLC.
- Key finding : Pyrimidine derivatives with thioether groups may degrade in DMSO; store solutions at –20°C under argon to prevent oxidation .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for pyrimidine derivatives: avoid inhalation, and dispose of waste via halogenated organic waste streams .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound, such as antimicrobial or anticancer potential?
- Methodology :
- In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays. For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents at the 4,6-dimethyl positions) to identify critical functional groups .
Q. What computational approaches can elucidate the electronic effects of the difluoromethylthio group?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps. Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing impact .
- Molecular docking: Study interactions with biological targets (e.g., thymidine phosphorylase) using AutoDock Vina .
Q. How can this compound be utilized in coordination chemistry or material science?
- Methodology :
- Metal complexes : React with Cu(I) or Ru(II) salts to form complexes. Characterize via UV-vis spectroscopy and cyclic voltammetry. The thioether group may act as a ligand, as seen in Cu-Br dinuclear complexes .
- Sensor development : Functionalize diarylethene derivatives for fluorescence-based Zn²⁺ detection, leveraging pyrimidine’s π-conjugation .
Q. How should researchers address contradictions in synthetic yields or by-product formation?
- Methodology :
- Reaction monitoring : Use in situ FTIR or LC-MS to identify intermediates (e.g., brominated by-products, as in ).
- Condition screening : Vary catalysts (e.g., Pd vs. Cu) or solvents to suppress side reactions. For example, highlights NBS-induced bromination competing with substitution .
Q. What are the unresolved research gaps for this compound?
- Methodology :
- In vivo studies : Conduct pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models.
- Mechanistic studies : Use CRISPR-Cas9 knock-out models to identify molecular targets in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
